molecular formula C10H19ClN2O2 B1398409 (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1236256-82-8

(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride

Cat. No. B1398409
M. Wt: 234.72 g/mol
InChI Key: KUOFEUTVZQFUON-UHFFFAOYSA-N
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Description

4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride, which is commonly referred to as 4-Piperidinol-2-pyrrolidinone hydrochloride (4-PPH), is an organic compound with a wide range of applications in the fields of chemistry, biochemistry and pharmacology. It is a chiral compound, meaning it has two enantiomers, which are mirror images of each other and have different properties. 4-PPH has been studied for its potential to act as a chiral catalyst, and has been used in the synthesis of various drugs and other compounds. It has also been studied for its potential to act as a neurotransmitter agonist, and has been used as an active ingredient in some pharmaceuticals.

Scientific Research Applications

Selective Estrogen Receptor Modulator Research

One significant application of this compound is in the development of selective estrogen receptor modulators (SERMs). A study by (Palkowitz et al., 1997) found that a derivative of (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride showed greater potency as an estrogen antagonist in uterine tissue and in human mammary cancer cells compared to other SERMs like raloxifene, tamoxifen, or ICI-182,780.

Synthesis Research

Several studies have focused on synthesizing variants of this compound. For instance, (Zheng Rui, 2010) explored the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Similarly, (Ji Ya-fei, 2011) reported on the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, another derivative.

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of (4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride has also been conducted. (Mallesha & Mohana, 2014) synthesized a series of these derivatives and evaluated their in vitro antibacterial and antifungal activities.

Molecular Interaction Studies

The compound's derivatives have been used to study molecular interactions with receptors. For example, (Shim et al., 2002) analyzed the molecular interaction of a derivative with the CB1 cannabinoid receptor, providing insights into the compound's potential for receptor modulation.

Structural Analysis

Structural analysis of derivatives has been a subject of interest as well. (Revathi et al., 2015) conducted a crystal structure analysis of a related compound, providing valuable information on its molecular structure and potential interactions.

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-8-3-6-12(7-4-8)10(14)9-2-1-5-11-9;/h8-9,11,13H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOFEUTVZQFUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-1-piperidinyl)(2-pyrrolidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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